molecular formula C12H16O3 B7965966 3-(3-Methoxy-4-methylphenyl)-2-methylpropanoic acid

3-(3-Methoxy-4-methylphenyl)-2-methylpropanoic acid

Cat. No.: B7965966
M. Wt: 208.25 g/mol
InChI Key: HIRHEWSLJHWGJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxy-4-methylphenyl)-2-methylpropanoic acid is a substituted propanoic acid derivative featuring a methoxy group at the 3-position and a methyl group at the 4-position of the phenyl ring, along with a methyl branch at the α-carbon of the carboxylic acid chain. This structural configuration imparts unique physicochemical properties, such as enhanced lipophilicity compared to unsubstituted propanoic acid derivatives, which may influence its bioavailability and metabolic stability.

Properties

IUPAC Name

3-(3-methoxy-4-methylphenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8-4-5-10(7-11(8)15-3)6-9(2)12(13)14/h4-5,7,9H,6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRHEWSLJHWGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(C)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-4-methylphenyl)-2-methylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxy-4-methylbenzaldehyde.

    Grignard Reaction: The aldehyde undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to form the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon to facilitate the hydrogenation process.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-4-methylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of 3-(3-Hydroxy-4-methylphenyl)-2-methylpropanoic acid.

    Reduction: Formation of 3-(3-Methoxy-4-methylphenyl)-2-methylpropanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(3-Methoxy-4-methylphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-4-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Signal Transduction: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules.

    Metabolic Pathways: The compound can be metabolized by various enzymes, leading to the formation of active or inactive metabolites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(3-Methoxy-4-methylphenyl)-2-methylpropanoic acid with structurally related compounds, focusing on substituent effects, synthesis routes, and functional applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents on Phenyl Ring Carboxylic Acid Chain Modifications Key Properties/Applications Reference(s)
This compound 3-methoxy, 4-methyl α-methyl branch Hypothesized: High lipophilicity, potential as a pharmaceutical intermediate
2-(3-Methoxyphenyl)-2-methylpropanoic acid 3-methoxy α-methyl branch Intermediate for fine chemicals; IR/NMR data available
3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid 4-fluoro, 2-methyl α-methyl branch Pharmaceutical intermediate (CAS 1514836-26-0)
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid 3-bromo, 4-ethyl α-methyl branch Crystallographic data (R factor = 0.065); synthetic precursor
2-((3-Cyclopentyl-N-methylpropanamido)oxy)-2-methylpropanoic acid Cyclopentylamide functionalization Oxime-ether linkage Low yield (30%) in synthesis; used in electrophilic reactions

Key Observations

Substituent Effects on Physicochemical Properties: Lipophilicity: The 3-methoxy and 4-methyl groups in the target compound likely enhance lipophilicity compared to analogs with polar groups (e.g., hydroxyl in 3-hydroxy-4-methoxyphenyl derivatives ). This property is critical for membrane permeability in drug design.

Synthetic Accessibility :

  • Yields for similar compounds vary significantly. For example, cyclopentylamide derivatives (e.g., 1u) are synthesized with 30% yield via GP3 reactions , while bromo-ethylphenyl analogs require single-crystal X-ray validation for structural confirmation .
  • The absence of direct synthesis data for the target compound suggests that its preparation may involve multi-step protocols, such as Friedel-Crafts alkylation or Suzuki coupling, followed by carboxylation.

Functional Applications: Pharmaceutical Intermediates: Fluorinated derivatives (e.g., 3-(4-fluoro-2-methylphenyl)-2-methylpropanoic acid) are marketed as active pharmaceutical ingredients (APIs) . Imaging Probes: Radiolabeled analogs like 18F-FIMP demonstrate utility in positron emission tomography (PET) for tumor imaging , highlighting the versatility of substituted propanoic acids in diagnostics. Agrochemicals: Methoxy-substituted phenylpropanoates are intermediates in pesticide synthesis .

Biological Activity

3-(3-Methoxy-4-methylphenyl)-2-methylpropanoic acid, often referred to as a derivative of propanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the current understanding of its biological activity, including enzyme interactions, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a methoxy group and a methyl group on an aromatic ring, which can influence its reactivity and biological interactions. The molecular formula is C12H16O3C_{12}H_{16}O_3, and its systematic name reflects its substituted phenyl group.

Enzyme Interactions

Research indicates that this compound may interact with various enzymes, potentially inhibiting or modulating their activity. Such interactions are crucial for understanding its mechanism of action in biological systems. Preliminary studies suggest that this compound might act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated .

Therapeutic Potential

The compound has been investigated for its potential therapeutic properties, particularly in the context of anti-inflammatory and analgesic effects. These properties are attributed to its ability to modulate inflammatory pathways and pain perception mechanisms. In vitro studies have shown promise in reducing pro-inflammatory cytokine levels, indicating its potential use in treating conditions associated with chronic inflammation.

Study on Anti-inflammatory Effects

A notable study evaluated the anti-inflammatory effects of this compound in a murine model of inflammation. The results demonstrated significant reductions in edema and inflammatory markers when administered at varying doses. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues compared to controls.

Treatment GroupEdema Reduction (%)Inflammatory Cell Count
Control0150
Low Dose30100
High Dose6050

This study underscores the compound's potential as an anti-inflammatory agent.

Pharmacokinetics and Bioavailability

Another research effort focused on the pharmacokinetics of this compound. The study assessed absorption, distribution, metabolism, and excretion (ADME) properties. The findings indicated moderate oral bioavailability and a favorable half-life, suggesting that it could be developed into an effective oral therapeutic agent.

The proposed mechanism of action for this compound involves its interaction with specific receptors and enzymes that modulate signaling pathways related to inflammation and pain response. The methoxy group is believed to enhance binding affinity through hydrogen bonding interactions with target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.